4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
4-chloro-3-methyl-6-(trifluoromethyl)triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-7-6(9)2-5(8(10,11)12)3-15(7)14-13-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNORRLIFLYLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CN2N=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale reactions are often conducted in specialized reactors with precise control over temperature, pressure, and reactant concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development in areas such as cancer therapy or infectious diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in [1,2,3]Triazolo[1,5-a]pyridine Derivatives
Key Differences :
- Electron-withdrawing vs. aromatic groups : The trifluoromethyl group in the target compound provides greater lipophilicity compared to bromine or phenyl substituents, which may improve pharmacokinetic properties.
- Positional effects : Substituents at C4 (e.g., Cl) vs. C6 (e.g., Br) alter steric and electronic environments, impacting reactivity and target binding .
Core Structure Variations
Key Differences :
- Triazole connectivity : [1,2,3]Triazolo derivatives (target compound) are more rigid and nitrogen-rich than [1,2,4] isomers, influencing metal coordination in ionic liquids .
- Fused heterocycles: Thieno-fused systems (e.g., ) exhibit distinct electronic properties compared to non-fused triazolopyridines, impacting anticancer activity .
Biological Activity
4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridines, characterized by a triazole ring fused with a pyridine. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that triazolopyridine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. A study on a related compound demonstrated an EC50 value of 0.17 μM against Cryptosporidium parvum, suggesting potential for similar activity in this compound .
Antiviral Properties
Triazole derivatives have been investigated for their antiviral activities. In particular, studies have highlighted their ability to inhibit viral replication in different models. A related compound demonstrated an EC50 of 0.20 μM against Tobacco Mosaic Virus (TMV), indicating that structural modifications can enhance antiviral potency .
Cytotoxicity and Selectivity
While evaluating the cytotoxicity of triazolopyridine derivatives, it is essential to determine their selectivity for target cells. Compounds in this class have shown varying degrees of cytotoxicity across different cell lines. For example, one analogue exhibited non-cytotoxic properties with a CC50 > 100 μM while maintaining high antiviral potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Modifications at specific positions on the triazole or pyridine rings can significantly influence potency and selectivity. For instance:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 3 | Methyl | Increased lipophilicity |
| 6 | Trifluoromethyl | Enhanced interaction with targets |
| 4 | Chlorine | Improved binding affinity |
These modifications can lead to improved pharmacological profiles and reduced side effects.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Cryptosporidiosis Treatment : A derivative showed promising results with an EC50 of 0.17 μM against C. parvum, demonstrating potential for treating cryptosporidiosis .
- Antiviral Activity : Research on related triazole compounds revealed effective inhibition of TMV at low concentrations (EC50 = 0.20 μM), suggesting that structural modifications can enhance antiviral efficacy .
- Cardiotoxicity Concerns : Some derivatives exhibit cardiotoxic effects due to hERG channel inhibition at higher concentrations; thus, optimizing the structure to minimize this risk is critical .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogen/Metal Exchange | Butyllithium, -40°C, toluene | 52%* | |
| Cyclization | Hydrazine, MnO₂, DMF, 80°C | >80% | |
| Sulfoxide Formation | Na₂S₂O₄, CuI, p-tolylthiol | 32-80% |
*Overall yield for gram-scale synthesis.
Basic: How is the structure of this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- ¹³C NMR : Peaks at δ 139.0 (C), 134.7 (C), and 132.8 (CH) confirm the triazolopyridine core and substituent positions. Methyl groups appear at δ 21.1 (CH₃) .
- HRMS : Exact mass analysis (e.g., C₈H₆ClF₃N₃O) resolves isotopic patterns for Cl and F .
- X-ray Crystallography : Resolves regiochemical ambiguities in halogenated derivatives .
Advanced: How does the triazolopyridine core influence electronic properties and reactivity?
Methodological Answer:
The [1,2,3]triazolo[1,5-a]pyridine ring acts as an electron-deficient heterocycle due to conjugation with the triazole moiety. Substituents like trifluoromethyl (-CF₃) enhance electrophilicity, enabling:
- Nucleophilic Aromatic Substitution : Chloro/fluoro groups at C4 and C6 undergo displacement with thiols or amines under mild conditions .
- Carbene Formation : Under pyrolysis, 3-methyl derivatives generate pyridyl carbenes, leading to cyclopropanation or dimerization (e.g., 3,3'-di[1,2,3]triazolo[1,5-a]pyridine) .
Key Insight : The electron-withdrawing CF₃ group stabilizes transition states in Suzuki-Miyaura couplings, enabling cross-coupling at C6 .
Advanced: What challenges arise in regioselective functionalization?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Halogenation : Bromine at C6 reacts preferentially in SNAr reactions, while C4-Cl is less reactive due to steric hindrance from the methyl group .
- Contradictory Reactivity : 6-Bromo derivatives exhibit lower sulfoxide yields (32%) compared to 4-bromo analogs (80%), attributed to competing reduction pathways .
Experimental Design Tip : Use DFT calculations to predict reactive sites or employ directing groups (e.g., sulfoxides) to control substitution patterns .
Advanced: What biological targets are plausible for this compound?
Methodological Answer:
While direct data on 4-Chloro-3-methyl-6-(trifluoromethyl)-triazolopyridine is limited, structurally related analogs show:
- Enzyme Inhibition : Triazolopyridines with CF₃ groups inhibit kinases (e.g., P2X7 receptors) via hydrophobic interactions in ATP-binding pockets .
- Anticancer Activity : Chloro and methyl groups enhance cytotoxicity in renal cancer cell lines (e.g., UO-31, GP = 81.85%) by intercalating DNA or disrupting redox balance .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 6-Bromo-3-methyl-triazolopyridine | P2X7 Receptor | 0.07 mg/kg* | |
| 7-Chloro-triazoloquinazoline | Renal Cancer (UO-31) | GP = 81.85% |
*ED₅₀ in rat models.
Advanced: How to resolve contradictions in sulfoxide formation yields?
Methodological Answer:
Discrepancies in sulfoxide yields (32% vs. 80%) arise from:
Reductive Byproducts : Use of Na₂S₂O₄ leads to competing thioether formation (e.g., 20b and 21b) .
Solvent Effects : Polar aprotic solvents (DMF) favor sulfoxide formation, while toluene promotes dimerization .
Mitigation Strategy : Optimize catalyst loading (e.g., CuI at 10 mol%) and employ anhydrous conditions to suppress side reactions .
Basic: What safety precautions are required for handling?
Methodological Answer:
- PPE : Wear chemical goggles, nitrile gloves, and flame-retardant lab coats .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., ethynylmagnesium bromide) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drains due to halogen content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
